2-(1H-pyrazol-4-yl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYETZDWVJUWUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228558-14-2 | |
| Record name | 2-(1H-pyrazol-4-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1h Pyrazol 4 Yl 1,3 Thiazole and Its Derivatives
Conventional Synthetic Routes
Traditional methods for the synthesis of the 2-(1H-pyrazol-4-yl)-1,3-thiazole core often rely on well-established named reactions in heterocyclic chemistry. These routes provide reliable access to a variety of derivatives through the careful selection of starting materials.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations
First described in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole rings. synarchive.comscholaris.ca The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com This method is known for its simplicity and often results in high yields of the desired thiazole product, which can be readily precipitated from the reaction mixture. chemhelpasap.com
In the context of this compound synthesis, adaptations of the Hantzsch method are frequently employed. A common strategy involves the reaction of a 3-(2-bromoacetyl) derivative of a pyran-2-one with thiosemicarbazide (B42300), which upon condensation, forms the thiazole ring attached to the pyranone moiety. acgpubs.org This multicomponent approach allows for the simultaneous construction of both the thiazole and pyrazole (B372694) ring systems. acgpubs.org The reaction conditions can influence the outcome, with studies showing that performing the condensation under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
A notable example is the one-pot synthesis of 4-hydroxy-3-[2-(N′-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one derivatives. This is achieved by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and various carbonyl compounds at room temperature, providing good yields in a short reaction time. acgpubs.org
Table 1: Examples of Hantzsch Thiazole Synthesis for Pyrazolyl-Thiazole Derivatives
| Starting Material 1 | Starting Material 2 | Product | Reference |
|---|---|---|---|
| 2-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole | synarchive.com |
Cook-Heilbron Method and Related Cyclizations
The Cook-Heilbron synthesis, discovered in 1947, provides a valuable route to 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.orgpharmaguideline.com The choice of these starting materials allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring. wikipedia.org
While direct applications of the Cook-Heilbron synthesis for this compound are less common in recent literature compared to Hantzsch-type reactions, the underlying principle of cyclizing amine-containing precursors with sulfur-based reagents remains relevant. wikipedia.org For instance, the synthesis of 2-methyl-5-aminothiazoles has been achieved through the condensation and cyclization of aminoacetonitrile (B1212223) and ethyldithioacetate, showcasing the utility of this method in preparing substituted thiazoles that could potentially be further elaborated to include a pyrazole moiety. wikipedia.org
Reactions Involving α-Halocarbonyl Compounds with Thiourea or Thioamides
This method is fundamentally related to the Hantzsch synthesis and represents one of the most widely used strategies for constructing the thiazole ring. researchgate.net The reaction proceeds via the condensation of an α-halocarbonyl compound with a thiourea or thioamide derivative. researchgate.net The versatility of this approach allows for the synthesis of a wide array of 2-aminothiazole (B372263) derivatives. researchgate.net
In the synthesis of pyrazolyl-thiazoles, this reaction is pivotal. For example, pyrazolyl-thiazole derivatives of thiophene (B33073) have been synthesized by reacting a thiosemicarbazone intermediate with various substituted phenacyl bromides in refluxing ethanol (B145695). nih.gov This multi-step process begins with the formation of a pyrazole-4-carbaldehyde, which is then converted to the corresponding thiosemicarbazone before the final cyclization step. nih.gov Similarly, the reaction of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazole derivatives in the presence of a base like triethylamine (B128534) yields 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles in excellent yields. nih.gov
The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol. nih.govnih.gov The use of α,α-dibromoketones in place of α-haloketones has also been shown to be an effective strategy for synthesizing 2-amino-4-arylthiazoles. ijper.org
Cyclization of Active Methylene (B1212753) Isocyanides
The cyclization of active methylene isocyanides presents another pathway to thiazole derivatives. This method involves the reaction of an isocyanide containing an adjacent electron-withdrawing group (an active methylene group) with a suitable sulfur-containing reactant. For instance, the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base like potassium hydroxide (B78521) can be used to synthesize 4-methylthio-5-acylthiazoles. researchgate.net Similarly, ethyl isocyanoacetate can undergo cyclization with α-oxodithioesters to form 4-ethoxycarbonyl-5-acylthiazoles. researchgate.net
While direct examples of this method for the synthesis of this compound are not extensively documented, the principle of using isocyanides as building blocks for the thiazole ring is a viable synthetic strategy. researchgate.net
Knoevenagel Condensation Approaches
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound, can be ingeniously applied to the synthesis of pyrazolyl-thiazole derivatives. This approach is often part of a multi-component reaction strategy where the thiazole and pyrazolone (B3327878) rings are formed concurrently, followed by a Knoevenagel condensation with an aryl aldehyde to introduce further diversity. scinito.ai
For example, the synthesis of 4-arylidene-3-methyl-1-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazol-5(4H)-ones has been achieved through a successful multi-component condensation reaction where the Knoevenagel reaction with an aryl aldehyde is a key step. scinito.ai Another instance involves the Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines, demonstrating that this reaction can proceed smoothly with fused ring systems containing a thiazole moiety. nih.gov
Advanced and Environmentally Benign Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of pyrazole-thiazole hybrids, with researchers focusing on strategies that reduce waste, avoid hazardous reagents, and improve energy efficiency. bepls.com
Green chemistry approaches for thiazole synthesis include multi-component, one-pot reactions, the use of recyclable green catalysts, employing green solvents like water, solvent-free reactions, and utilizing microwave irradiation or ultrasonic-mediated synthesis. bepls.comresearchgate.net For instance, a one-pot synthesis of thiazole and thiazolyl-pyrazole derivatives has been developed under neat (solvent-free) reaction conditions, offering advantages such as short reaction times, high yields, and a simple workup. acgpubs.org
The use of hypervalent iodine-based reagents is another greener alternative to toxic metal oxidants for the synthesis of pyrazole derivatives. researchgate.net Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild and atom-efficient method for constructing highly substituted pyrazoles. organic-chemistry.org The development of eco-friendly conditions, such as using deep eutectic solvents like L-proline and ethylene (B1197577) glycol, has also been successful in synthesizing thiazole-containing fused ring systems. mdpi.com These advanced strategies not only offer environmental benefits but also often lead to improved reaction efficiency and easier product isolation.
Table 2: Comparison of Conventional and Advanced Synthetic Strategies
| Feature | Conventional Routes | Advanced/Green Routes |
|---|---|---|
| Solvents | Often uses volatile organic compounds. | Emphasizes water, deep eutectic solvents, or solvent-free conditions. bepls.comresearchgate.netmdpi.com |
| Catalysts | May use stoichiometric or hazardous reagents. | Focuses on recyclable catalysts, metal-free options, or catalyst-free reactions. bepls.comresearchgate.net |
| Reaction Conditions | Can require harsh conditions and long reaction times. | Often utilizes milder conditions, microwave, or ultrasound to accelerate reactions. bepls.comresearchgate.net |
| Efficiency | Can generate significant by-products. | Aims for high atom economy through multi-component and one-pot reactions. acgpubs.org |
| Workup | May involve complex purification steps. | Often allows for simpler workup and product isolation. acgpubs.org |
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like pyrazolyl-thiazoles. nih.govacgpubs.orgresearchgate.net These reactions involve the simultaneous combination of three or more starting materials in a single reaction vessel to form the final product, often proceeding with high yields and simplifying purification processes. acgpubs.org
Hexafluoroisopropanol (HFIP)-Mediated Synthesis
A green and efficient multicomponent reaction for synthesizing pyrazole-linked thiazoles has been developed using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium. acs.orgnih.govx-mol.com This method involves the one-pot reaction of aryl glyoxals, aryl thioamides, and pyrazolones at room temperature. nih.gov The key advantages of this protocol include the absence of metal catalysts and other additives, the use of a recyclable solvent, a broad substrate scope, and high atom economy, with water being the only byproduct. acs.orgnih.gov This approach allows for the formation of C-C, C-N, and C-S bonds in a single step, leading to good to excellent yields of the desired hybrid molecules. acs.orgnih.gov
Table 1: Examples of HFIP-Mediated Synthesis of Pyrazole-Linked Thiazoles
| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | Product | Yield (%) |
|---|---|---|---|---|
| Phenylglyoxal | Thiobenzamide | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazole | 85 |
| 4-Chlorophenylglyoxal | 4-Methoxythiobenzamide | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole | 92 |
| 4-Nitrophenylglyoxal | Thiobenzamide | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazole | 88 |
Data sourced from representative examples in the literature.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and its application in the synthesis of pyrazolyl-thiazoles is well-documented. nih.govresearchgate.netdergipark.org.trscielo.org.za Microwave-assisted one-pot, three-component reactions provide a rapid and efficient route to these compounds. nih.govresearchgate.netekb.eg For instance, the reaction of acetyl pyrazole, thiosemicarbazide, and ethyl (N-arylhydrazono)-chloroacetates under microwave irradiation in the presence of a base like triethylamine affords 2-(2-(1-(pyrazol-4-yl)ethylidene)hydrazinyl)-5-(2-arylhydrazono)thiazol-4(5H)-ones in good yields. nih.gov This method significantly reduces reaction times compared to conventional heating. dergipark.org.trscielo.org.za
Another microwave-assisted approach involves the reaction of thiosemicarbazide, 3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, and substituted 2-bromoacetophenones to yield pyrazolothiazole hybrids. researchgate.net The use of microwave heating can dramatically shorten reaction times, often from hours to minutes, while maintaining good to excellent yields. dergipark.org.trekb.eg
Catalyst-Free and Solvent-Free Methodologies
In the pursuit of greener synthetic methods, catalyst-free and solvent-free approaches for the synthesis of pyrazolyl-thiazoles have been developed. acgpubs.orgresearchgate.netacgpubs.org One such method involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds or acetylacetone (B45752) under neat (solvent-free) conditions at room temperature. acgpubs.orgacgpubs.org This reaction proceeds rapidly, typically within 10 minutes, to give the corresponding thiazole and thiazolyl-pyrazole derivatives in high yields. acgpubs.org The simplicity of the procedure, short reaction times, and the absence of solvents and catalysts make this an environmentally benign and efficient method. acgpubs.orgacgpubs.org
Multi-Step Synthetic Sequences
While one-pot reactions offer efficiency, multi-step synthetic sequences provide greater control over the introduction of various substituents and allow for the synthesis of more complex derivatives.
Condensation and Cyclization Reactions (e.g., from pyrazole-4-carbaldehyde and thiosemicarbazide)
A common and versatile multi-step approach to 2-(1H-pyrazol-4-yl)-1,3-thiazoles involves the initial condensation of a pyrazole-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. nih.govumich.edu This intermediate is then cyclized with an α-haloketone, such as a substituted phenacyl bromide, to construct the thiazole ring. nih.gov
The synthesis typically begins with the Vilsmeier-Haack formylation of a suitable pyrazole to obtain the key pyrazole-4-carbaldehyde starting material. nih.govumich.edu The subsequent reaction with thiosemicarbazide, often catalyzed by an acid like acetic acid, yields the corresponding thiosemicarbazone. nih.gov The final cyclization step, usually carried out under reflux in a solvent like ethanol, provides the target this compound derivatives. nih.gov This method allows for the introduction of diversity at both the pyrazole and thiazole rings by varying the starting pyrazole and the phenacyl bromide. nih.gov
Data represents yields for the final cyclization step as reported in the literature. nih.gov
Reactions Involving Thioamides and Phenacyl Bromides
The Hantzsch thiazole synthesis is a classic and widely used method that can be adapted for the preparation of pyrazolyl-thiazoles. acgpubs.orgacs.org This approach typically involves the reaction of a thioamide with an α-haloketone. In the context of this compound synthesis, a pyrazole-containing thioamide is a key intermediate.
For example, pyrazoline N-thioamide derivatives can be reacted with phenacyl bromides in a suitable solvent like ethanol, often under reflux, to afford the desired 2-(pyrazol-1-yl)thiazole derivatives in excellent yields. acs.org This method has been successfully employed to synthesize a variety of thiazole-linked triazoles and other heterocyclic hybrids. acs.org The reaction of 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromides under reflux in anhydrous ethanol for a short duration resulted in excellent yields of the corresponding thiazole-linked triazoles. acs.org Similarly, the cyclization of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromides in dimethylformamide (DMF) at ambient temperature has also been reported to produce 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids. acs.org
Derivatization of Pyrazoline-N-thioamides
A prominent and versatile method for the synthesis of this compound and its derivatives involves the use of pyrazoline-N-carbothioamides as key intermediates. nih.govresearchgate.net This approach is an application of the well-established Hantzsch thiazole synthesis. researchgate.net
The general strategy begins with the synthesis of pyrazoline-N-carbothioamides. These are typically prepared through the cyclization reaction of chalcone (B49325) derivatives with thiosemicarbazide. ekb.egnih.gov The resulting pyrazoline-N-carbothioamide, which contains the necessary N-C=S functional group, can then undergo cyclization with various α-halocarbonyl compounds to form the thiazole ring. researchgate.net
For instance, reaction of pyrazoline-N-carbothioamides with α-haloketones, such as substituted phenacyl bromides, in a suitable solvent like ethanol under reflux conditions, yields the corresponding 2-(pyrazolin-1-yl)thiazole derivatives. researchgate.netekb.egnih.gov Other electrophilic partners for the cyclization include 3-bromoacetylcoumarin and hydrazonoyl chlorides, expanding the diversity of accessible structures. researchgate.net This method allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl reagent.
A study by Radini et al. demonstrated the synthesis of a series of 2-pyrazolin-1-ylthiazoles via the cyclization of pyrazoline-N-carbothioamides with different α-haloketones, highlighting the utility of this pathway. researchgate.net Similarly, another research effort focused on creating new pyrazoline-thiazole scaffolds by first synthesizing a key thioamide precursor from a chalcone derivative and thiosemicarbazide, which was then cyclized to form various thiazole derivatives. ekb.eg
The table below summarizes examples of reactants used in the derivatization of pyrazoline-N-thioamides to form pyrazolyl-thiazole derivatives.
| Pyrazoline-N-thioamide Derivative | α-Halocarbonyl Compound | Resulting Thiazole Derivative |
| Pyrazoline-N-carbothioamide | Phenacyl bromides | 2-(Pyrazolin-1-yl)thiazoles |
| Pyrazoline-N-carbothioamide | 3-Bromoacetylcoumarin | 2-(Pyrazolin-1-yl)thiazoles with coumarin (B35378) moiety |
| Pyrazoline-N-carbothioamide | Hydrazonoyl chlorides | 2-(Pyrazolin-1-yl)thiazoles with imino substitution |
| Pyrazoline-N-carbothioamide | α-Chloroacetic acid | Thiazolidinone derivatives |
Synthesis of Specific Analogues (e.g., Pyrazolyl-Thiazolidinones, Pyrazolyl-Thiadiazoles)
Beyond the direct synthesis of pyrazolyl-thiazoles, significant research has been dedicated to the preparation of related heterocyclic analogues, such as pyrazolyl-thiazolidinones and pyrazolyl-thiadiazoles, which also exhibit important biological properties.
Pyrazolyl-Thiazolidinones:
The synthesis of pyrazolyl-thiazolidinones often involves multicomponent reactions or the cyclization of pyrazole-containing intermediates. A common approach is the reaction between pyrazolyl-imines or pyrazolyl-hydrazones with thioglycolic acid or its esters. nih.gov This method is widely used for creating 4-thiazolidinone (B1220212) conjugates with a pyrazole moiety. nih.gov
Another strategy involves the reaction of N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives with ethyl chloroacetate, which leads to the formation of thiazolidin-4-one structures. nih.gov Furthermore, pyrazole-substituted thiosemicarbazides can be used as precursors for the synthesis of pyrazole–thiazolidinones with a carbohydrazide (B1668358) linker. nih.gov One-pot, three-component reactions between thiosemicarbazides, chloroacetic acid, and aromatic aldehydes have also been successfully employed to produce 5-arylidene-4-thiazolidinones bearing a pyrazole unit. nih.gov
The table below provides examples of synthetic routes to pyrazolyl-thiazolidinones.
| Pyrazole Precursor | Reagents | Resulting Analogue |
| Pyrazolyl-imines / Pyrazolyl-hydrazones | Thioglycolic acid / esters | 4-Thiazolidinone conjugates nih.gov |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Ethyl chloroacetate | Thiazolidin-4-one derivative nih.gov |
| Pyrazole-substituted thiosemicarbazides | Chloroacetic acid, Aromatic aldehydes | 5-Arylidene-4-thiazolidinones nih.gov |
Pyrazolyl-Thiadiazoles:
The synthesis of pyrazolyl-thiadiazoles can be achieved through various cyclization strategies. One method involves the treatment of pyrazole-substituted thiosemicarbazides with sulfuric acid. nih.gov Another approach is the reaction of N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives with hydrazonoyl chlorides under basic conditions to yield 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives. nih.gov
Recent research has also explored the synthesis of pyrazolyl-1,3,4-thiadiazole analogues by creating an amide linkage between the pyrazole and thiadiazole rings or by directly connecting the two rings. tandfonline.com Additionally, a series of 1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one derivatives were synthesized starting from chalcones, which were converted to dihydropyrazole intermediates and subsequently elaborated to the final thiadiazole products. acs.org
The following table summarizes synthetic pathways to pyrazolyl-thiadiazoles.
| Pyrazole Precursor | Reagents | Resulting Analogue |
| Pyrazole-substituted thiosemicarbazides | Sulfuric acid | Pyrazole–thiadiazole nih.gov |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Hydrazonoyl chlorides | 2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole nih.gov |
| 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide | Substituted benzoic acids, Lawesson's reagent | Pyrazolyl-1,3,4-thiadiazoles tandfonline.com |
| 2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one | Potassium dithiocarbamates, then cyclization | 1,3,4-Thiadiazole (B1197879) derivatives acs.org |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For derivatives of 2-(1H-pyrazol-4-yl)-1,3-thiazole, the ¹H NMR spectra typically show characteristic signals for the protons on both the pyrazole (B372694) and thiazole (B1198619) rings. For instance, in one study, the proton of the thiazole ring in a derivative appeared as a singlet at 7.83 ppm. acgpubs.org In another example, the C4 proton of the pyrazole ring and the C5 proton of the thiazole ring in 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole were observed as two singlets at δ 7.17 and 7.42 respectively. acs.org The pyrazoline protons in some derivatives exhibit three double doublets in the regions of 3.24–3.28, 3.98–3.99, and 5.54–3.54 ppm. nih.gov
The ¹³C NMR spectra are equally informative. The carbon atom at the C2 position of the thiazole ring is typically observed at a low field, in the range of 165.4–165.8 ppm. nih.gov In a series of β-ketoester and ethanone (B97240) derivatives containing the pyrazole/thiazole scaffold, the structures were confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. acgpubs.org Detailed analysis of the NMR spectra, including the study of ABX systems in the pyrazole ring, helped in understanding the coupling constants of diastereotopic protons. acgpubs.org
Below are interactive tables summarizing representative ¹H and ¹³C NMR data for derivatives of this compound.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 3-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-yl)-3-oxopropanoate | CDCl₃ | CH (thiazole) | 7.83 | s | - | acgpubs.org |
| 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole | - | CH₂ (pyrazoline) | 3.28 | dd | 7.7, 17.8 | nih.gov |
| 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole | - | CH₂ (pyrazoline) | 3.99 | dd | 11.8, 17.8 | nih.gov |
| 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole | - | CH (pyrazolinyl) | 5.59 | dd | 7.7, 11.8 | nih.gov |
| 5-(4-Chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole | - | CH (pyrazole C4) | 7.17 | s | - | acs.org |
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-(3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole | - | C2 (thiazole) | 165.4-165.8 | nih.gov |
| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one derivative | - | CH=CH | 120.9, 143.7 | nih.gov |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For derivatives of this compound, characteristic absorption bands are observed. For example, a derivative showed absorption bands at 1631 cm⁻¹ for the ketone group and in the range of 3033-2918 cm⁻¹ for aromatic-aliphatic C-H bonds. acgpubs.org The C=N and C=C stretching bands were observed in the range of 1593-1502 cm⁻¹. acgpubs.org In another case, ester and ketone groups showed absorption bands at 1741 cm⁻¹ and 1635 cm⁻¹ respectively, with C=N and C=C stretching bands appearing between 1612-1500 cm⁻¹. acgpubs.org
Table 3: Representative IR Absorption Bands for this compound Derivatives
| Compound/Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ethanone derivative | C=O (ketone) | 1631 | acgpubs.org |
| Ethanone derivative | Aromatic/Aliphatic C-H | 3033-2918 | acgpubs.org |
| Ethanone derivative | C=N and C=C | 1593-1502 | acgpubs.org |
| β-Ketoester derivative | C=O (ester) | 1741 | acgpubs.org |
| β-Ketoester derivative | C=O (ketone) | 1635 | acgpubs.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The mass spectrum of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl]-2H-chromen-2-one has been studied to correlate fragmentation pathways with the electronic charges of atoms. researchgate.net In a study of pyrimidinethiones and thiazolopyrimidines, most compounds showed molecular ion peaks (M⁺) and M+2 peaks due to the presence of sulfur isotopes. sapub.org The fragmentation of these compounds often involves the initial cleavage of the thiazole ring followed by the pyrimidine (B1678525) ring, indicating the relative stability of the pyrimidine ring. sapub.org
Table 4: Mass Spectrometry Data for a Derivative of this compound
| Compound/Derivative | Ion | m/z | Relative Intensity (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | [M]⁺ | 320 | Base Peak | sapub.org |
| 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | [M]⁺ | 292 | 18 | sapub.org |
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. This technique yields a three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles.
The crystal structures of several derivatives of this compound have been determined. For example, the structure of 2-(3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)thiazole was confirmed by single crystal X-ray diffraction, revealing that the pyrazole ring is slightly distorted from planarity. nih.gov In another study of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, the dihedral angle between the thiazole and pyrazole rings was found to be 6.6 (2)°, indicating they are nearly coplanar. iucr.orgnih.gov The crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one showed an interplanar angle of 3.31 (7)° between the pyrazole and benzothiazole (B30560) rings. iucr.org
Analysis of Molecular Geometry and Conformational Features
The data obtained from X-ray crystallography and computational modeling allows for a detailed analysis of the molecule's geometry and preferred conformations. Understanding these features is crucial as they can influence the molecule's physical properties and biological activity.
Structure Activity Relationship Sar Studies of 2 1h Pyrazol 4 Yl 1,3 Thiazole Derivatives
Impact of Substituent Variations on Biological Potency
The potency of 2-(1H-pyrazol-4-yl)-1,3-thiazole derivatives can be significantly influenced by the nature and position of substituents on both the pyrazole (B372694) and thiazole (B1198619) rings.
The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, offers several positions for substitution, and modifications at these sites can drastically alter the biological activity of the parent compound. nih.gov For instance, in a series of pyrazole-thiazole hybrids, the presence of a phenyl group at the N1 position of the pyrazole ring is a common feature in many active compounds. acs.orgclockss.org
Research on pyrazole-thiazolidinone hybrids has shown that the substitution pattern on the pyrazole core is a key determinant of their antitumor activity. nih.gov Similarly, for a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives, variations in the aryl group at the C5 position of the pyrazole ring led to significant differences in their antimicrobial activity. acs.org
Table 1: Impact of Pyrazole Ring Substitutions on Antimicrobial Activity electronically-generated table
| Compound ID | Pyrazole C5-Substituent | Target Organism | Activity | Reference |
|---|---|---|---|---|
| 10q | 4-Chlorophenyl | S. aureus | Good | acs.org |
| 10u | 4-Fluorophenyl | S. aureus | Good | acs.org |
| 10y | 4-Nitrophenyl | S. aureus | Good | acs.org |
In another study, the introduction of a trifluoromethyl group at the C5 position of the pyrazole ring in a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles (a related scaffold) was found to be beneficial for their antibacterial activity. nih.gov
The thiazole ring, a five-membered ring containing sulfur and nitrogen atoms, also presents multiple sites for substitution that can modulate biological activity. ekb.egnih.gov Most biologically active thiazole-containing compounds bear substituents at the C2 and/or C4 positions. tandfonline.com
Studies on pyrazole-thiazole hybrids have revealed that substitutions at the C4 and C5 positions of the thiazole ring are critical for their biological effects. For example, in a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, the nature of the aryl substituent at the C4 position of the thiazole ring significantly impacted their antimicrobial and antifungal activities. acs.org
Furthermore, research on other thiazole derivatives has shown that modifications at the C2 and C5 positions can also lead to potent compounds. For instance, in a series of thiazole derivatives designed as metastatic cancer cell migration and invasion inhibitors, variations at these positions were explored to optimize their activity. nih.gov The replacement of the thiazole fragment with a 1,3,4-thiadiazole (B1197879) in one study resulted in a complete loss of activity, highlighting the importance of the thiazole ring itself. nih.gov
Table 2: Influence of Thiazole Ring Substitutions on Biological Activity electronically-generated table
| Compound Class | Substitution Position(s) | Observed Effect | Biological Activity | Reference |
|---|---|---|---|---|
| Pyrazole-thiazoles | C4-aryl | Modulation of activity | Antimicrobial | nih.gov |
| Pyrazole-thiazolidinones | C4-aryl | Modulation of activity | Antimicrobial | nih.gov |
A study on pyrazole-thiazolidinone and pyrazole-thiazole hybrids linked by a hydrazone group found that the pyrazole-thiazolidinones generally exhibited higher antimicrobial activity than their pyrazole-thiazole counterparts. nih.gov This suggests that the nature of the heterocyclic ring attached to the linker is a crucial determinant of activity.
In a different series of compounds, the length of an alkyl linker between a pyrazol-4-yl-1,3,4-oxadiazole core and an imidazole (B134444) fragment was systematically varied. The results showed a clear dependence of antibacterial activity on the linker length, with a six-carbon linker providing the optimal potency. nih.gov The synthesis of pyrazolyl-thiazole derivatives of thiophene (B33073) also highlights the creation of hybrid molecules with enhanced biological activities. rsc.org
Modulation of Selectivity and Efficacy Through Structural Design
SAR studies are instrumental in fine-tuning the selectivity and efficacy of this compound derivatives for specific biological targets. By strategically modifying the chemical structure, it is possible to enhance the desired therapeutic effect while minimizing off-target interactions.
For instance, in the development of anti-inflammatory agents, structural modifications can be made to selectively target cyclooxygenase (COX) enzymes. A study on new pyrazole-clubbed thiazole derivatives identified compounds with varying selectivity for COX-1 and COX-2. nih.gov Compound 5h showed nearly equipotent inhibition of both COX-1 and COX-2, while compound 5m exhibited a higher selectivity index for COX-2. nih.gov This demonstrates how subtle structural changes can modulate the selectivity profile of these compounds.
The combination of pyrazole and thiazole rings can lead to hybrid molecules with enhanced therapeutic potential. nih.gov The presence of sulfur in the thiazole ring can improve binding affinity and specificity towards biological targets. nih.gov
Insights into Multi-Targeted Activity from SAR Analysis
The SAR analysis of this compound derivatives often reveals that these compounds can interact with multiple biological targets, leading to a polypharmacological profile. This multi-targeted activity can be advantageous in treating complex diseases.
For example, a series of thiazole derivatives bearing a pyrazole moiety were found to exhibit both antihypertensive and α-blocking activity. clockss.org This suggests that these compounds can modulate multiple pathways involved in blood pressure regulation.
Furthermore, the hybridization of thiazole and pyrazoline moieties has resulted in compounds with a wide range of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. ekb.eg This broad spectrum of activity underscores the potential of these scaffolds to interact with diverse biological targets. The ability of pyrazole rings to modulate enzyme activity makes them valuable in the development of enzyme inhibitors for various diseases. nih.gov
Table of Compounds
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of 2-(1H-pyrazol-4-yl)-1,3-thiazole, might interact with a biological receptor.
Research has shown that derivatives of the this compound scaffold can effectively bind to the active sites of several key enzymes implicated in cancer and microbial infections.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking studies of certain this compound derivatives have revealed their ability to fit into the ATP-binding pocket of the VEGFR-2 kinase domain. The binding is often characterized by the formation of hydrogen bonds between the pyrazole (B372694) or thiazole (B1198619) moieties and key amino acid residues in the hinge region of the receptor, such as Cys919. Additional interactions with residues like Glu885 and Asp1046 further stabilize the complex, mimicking the binding mode of known VEGFR-2 inhibitors.
Dihydrofolate Reductase (DHFR): As a target for antimicrobial and anticancer agents, DHFR has been another focus for docking studies involving this scaffold. Simulations have indicated that the pyrazole and thiazole rings can form crucial hydrogen bonds with residues like Asp27 and Thr113 within the enzyme's active site. These interactions are vital for inhibiting the enzyme's function, which is essential for DNA synthesis.
Binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction.
For derivatives of this compound, calculated binding affinities have often correlated well with their experimentally determined inhibitory activities. For instance, derivatives showing lower binding energies against VEGFR-2 have generally exhibited higher potency in in vitro assays.
Table 1: Representative Docking Scores and Interaction Energies
| Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Substituted 2-(pyrazol-4-yl)thiazole | VEGFR-2 | -8.5 to -10.2 | Cys919, Glu885, Asp1046 |
| Aminothiazole-linked pyrazole | DHFR | -7.9 to -9.1 | Asp27, Ile50, Thr113 |
These values are illustrative and depend on the specific derivative and the computational protocol used.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations have been employed to determine optimized molecular geometry, charge distribution, and molecular orbital energies. These calculations help in understanding the molecule's stability and the nature of its chemical bonds, providing a basis for its observed chemical behavior and interactions with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. A smaller HOMO-LUMO gap suggests higher reactivity. This analysis is valuable for predicting how the molecule will interact with biological macromolecules and for designing derivatives with enhanced activity.
Table 2: Frontier Molecular Orbital Properties
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Typically -6.0 to -7.0 | Indicates electron-donating capacity, often localized on the electron-rich pyrazole and thiazole rings. |
| LUMO | Typically -1.5 to -2.5 | Indicates electron-accepting capacity, with density often distributed across the conjugated system. |
These energy values are representative and can vary based on the specific computational method and basis set used.
Analysis of Noncovalent Interactions
Noncovalent interactions, while weaker than covalent bonds, are critical for the structure, stability, and function of biological macromolecules and their complexes with ligands.
For this compound and its derivatives, the key noncovalent interactions governing their binding to receptors include:
Hydrogen Bonding: The nitrogen atoms in both the pyrazole and thiazole rings can act as hydrogen bond acceptors, while the N-H group of the pyrazole is a hydrogen bond donor. These interactions are consistently observed in docking simulations with targets like VEGFR-2 and EGFR TK, often with key backbone residues in the hinge region of the kinases.
The precise nature and geometry of these noncovalent interactions are elucidated through detailed analysis of the docked poses, providing a rationale for the observed biological activity and guiding the design of new, more potent inhibitors.
Prediction of Biological Activity Profiles using In Silico Approaches
In silico methodologies, including molecular modeling and docking, have become essential tools in medicinal chemistry for predicting the biological potential of novel compounds. For derivatives of the this compound scaffold, these computational approaches have been employed to evaluate electronic properties, physicochemical characteristics, and potential interactions with biological targets.
One study focused on a series of substituted pyrazole-linked methylenehydrazono-thiazole derivatives (4a-h). ekb.eg The electronic and physicochemical properties of these compounds were assessed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The results suggested promising biological activities for all tested compounds when compared to a reference pyrazole-linked methylenehydrazono-thiazolidinone compound. ekb.eg
Pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) were also predicted in silico. These studies indicated a favorable pharmacokinetic profile for the derivatives, with high absorption percentages ranging from 78.24% to 92.62%. ekb.eg Several of the compounds (specifically 4a, 4b, 4c, 4e, and 4f) adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. ekb.eg
To further investigate their biological potential, molecular docking studies were performed against the enzyme Dihydrofolate Reductase (DHFR). ekb.eg The binding energies for the series of compounds (4a-h) were calculated, indicating varying degrees of potential interaction with the enzyme's active site. ekb.eg The order of binding energies was determined to be 4d > 4f > 4h > 4g > 4b > 4e > 4c > 4a. ekb.eg
In a separate investigation, a pyrazole-tethered thiazolidine-2,4-dione derivative was analyzed computationally. tandfonline.com DFT calculations were used to determine molecular features such as frontier molecular orbital (HOMO-LUMO) energies, reactivity descriptors, and the molecular electrostatic potential (ESP). These studies complemented experimental findings on the compound's cytotoxicity. tandfonline.com
Another series of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives were evaluated in silico for their anti-inflammatory potential by docking into the active sites of COX-1 and COX-2 enzymes. nih.gov Compound 5m showed a favorable accommodation in the COX-2 active site with a binding energy of -6.13 kcal/mol. Its naphthalene (B1677914) ring occupied a region stabilized by interactions with Ser339 and Phe504, while the pyrazole-thiazole core formed deeper hydrophobic interactions with Ala513, Leu517, and Val509. nih.gov Both compounds 5h and 5m demonstrated hydrogen bonding between their thiazole motif and the key residue Arg120 in the COX-1 active site. nih.gov
Table 1: In Silico Predictions for Pyrazole-Thiazole Derivatives
| Compound Series | In Silico Method | Key Findings | Reference |
|---|---|---|---|
| Pyrazole-linked methylenehydrazono-thiazoles (4a-h) | DFT/TD-DFT | Promising electronic and physicochemical properties for biological activity. | ekb.eg |
| Pyrazole-linked methylenehydrazono-thiazoles (4a-h) | ADME Prediction | Favorable pharmacokinetics; % absorption from 78.24% to 92.62%. Compounds 4a, b, c, e, f met Lipinski's rules. | ekb.eg |
| Pyrazole-linked methylenehydrazono-thiazoles (4a-h) | Molecular Docking (DHFR) | Binding energy order: 4d > 4f > 4h > 4g > 4b > 4e > 4c > 4a. | ekb.eg |
| Pyrazole-tethered thiazolidine-2,4-dione | DFT | Calculated HOMO-LUMO energies, reactivity descriptors, and ESP. | tandfonline.com |
| 2-(dihydropyrazol-1-yl)thiazole derivatives (5h, 5m) | Molecular Docking (COX-1/2) | Compound 5m showed strong binding to COX-2 (-6.13 kcal/mol). Thiazole motif of 5h and 5m interacted with Arg120 of COX-1. | nih.gov |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the stability and packing of molecules in the solid state. While a specific Hirshfeld analysis for the parent compound this compound was not found, studies on related pyrazole and thiazole derivatives provide insight into the types of interactions that govern their crystal packing.
For instance, a Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one revealed that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), N⋯H/H⋯N (13.0%), and C⋯H/H⋯C (7.6%) interactions were the most significant contributors to its crystal packing. nih.gov The analysis also highlighted the role of N—H⋯O hydrogen bonds and C—H⋯π interactions in consolidating the molecular packing. nih.gov
Similarly, an analysis performed on 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, which contains a pyrazole ring, identified differing intermolecular contacts for two distinct molecules within the asymmetric unit. nih.gov The analysis confirmed that contacts involving hydrogen atoms, particularly their close contacts to nitrogen and oxygen, were primary. nih.gov The study emphasized strong N—H⋯N and N—H⋯O hydrogen bonds and π–π stacking as key stabilizing forces. nih.gov
Table 2: Predominant Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocycles
| Compound | Dominant Contact Type | Percentage Contribution | Key Interactions | Reference |
|---|---|---|---|---|
| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | H⋯H | 37.6% | N—H⋯O hydrogen bonds, C—H⋯π interactions | nih.gov |
| O⋯H/H⋯O | 16.8% | nih.gov | ||
| S⋯H/H⋯S | 15.4% | nih.gov | ||
| N⋯H/H⋯N | 13.0% | nih.gov | ||
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | H⋯O/O⋯H | Not specified | Strong N—H⋯N and N—H⋯O hydrogen bonds, π–π stacking | nih.gov |
| H⋯H | Not specified | nih.gov | ||
| H⋯N/N⋯H | Not specified | nih.gov |
Biological Activity and Pharmacological Potential of 2 1h Pyrazol 4 Yl 1,3 Thiazole Analogues
Anticancer and Antiproliferative Activities (In Vitro Studies)
Derivatives of the 2-(1H-pyrazol-4-yl)-1,3-thiazole scaffold have shown significant potential as anticancer agents in various laboratory studies. Their ability to inhibit the growth of cancer cell lines, induce programmed cell death, and interfere with key cellular processes makes them a subject of intensive research.
Inhibition of Cancer Cell Lines
A number of studies have demonstrated the cytotoxic effects of this compound analogues against a broad spectrum of human cancer cell lines. For instance, certain thiazolyl-pyrazole hybrid structures have been designed and synthesized, showing antiproliferative effects against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines. researchgate.net One study reported that a series of N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N1-phenylthiourea derivatives exhibited potent activity against HepG2, MCF-7, and A-549 cells, with one compound showing IC50 values of 8.107, 10.03, and 8.68 µM, respectively. researchgate.net
Furthermore, other thiazole (B1198619) derivatives have demonstrated efficacy against additional cancer cell lines. For example, some have been shown to inhibit the growth of leukemia cells, including HL-60 and Jurkat cell lines, with IC50 values in the low microgram per milliliter range. dmed.org.ua The antiproliferative activity of one such derivative was found to be most potent against leukemia cells, followed by hepatocarcinoma, cervical, lung carcinoma, glioblastoma, and breast carcinoma cells. dmed.org.ua
The table below summarizes the inhibitory concentrations (IC50) of selected this compound analogues against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N1-phenylthiourea derivative | HepG2 | 8.107 | researchgate.net |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N1-phenylthiourea derivative | MCF-7 | 10.03 | researchgate.net |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N1-phenylthiourea derivative | A-549 | 8.68 | researchgate.net |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 | 7.5 µg/mL | dmed.org.ua |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat | 8.9 µg/mL | dmed.org.ua |
Mechanistic Insights into Apoptosis Induction and Cell Cycle Modulation
The anticancer effects of this compound analogues are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For instance, a novel pyrazole (B372694) derivative, PTA-1, has been shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells at low micromolar concentrations. mdpi.com This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. mdpi.com
Some thiazole-pyrazole hybrids have been found to significantly inhibit the levels of the anti-apoptotic protein BCL-2 and increase the activity of the apoptotic protein Caspase-3 in MDA-MB-231 and MCF-7 cells. researchgate.net Furthermore, certain thiazole derivatives can cause cell cycle arrest. For example, some have been observed to arrest the cell cycle in the G0/G1 phase or G2 phase. dmed.org.ua Another study on a novel set of 1,3-thiazole derivatives revealed that a particularly potent compound could induce programmed cell death by arresting MCF-7 cells at the pre-G1 phase of the cell cycle. mdpi.com
Kinase Inhibition Profiles
A key mechanism of action for many anticancer drugs is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and growth. Several this compound analogues have been identified as potent kinase inhibitors.
Notably, pyrimidino-thiazolyl carbonitriles have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key regulator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth. capes.gov.brnih.gov One study highlighted a 1,3-thiazole derivative that exhibited significant inhibitory activity towards VEGFR-2 with an IC50 of 0.093 µM. mdpi.com Another class of these compounds, pyrazolo[3,4-b]pyridines, have been identified as highly potent inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. researchwithrutgers.com
Antimicrobial Activities (In Vitro Studies)
In addition to their anticancer properties, this compound analogues have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a range of bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Several studies have highlighted the antibacterial activity of this class of compounds. For example, newly synthesized pyrazolones were evaluated for their antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net Thiazole derivatives have also shown promise as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. nih.gov
One study investigated a series of compounds designed by hybridizing thiazole, hydrazone, and pyrazole systems and tested their antibacterial potential against E. coli and S. aureus. researchgate.net Another study reported on pyrazolo-thiazolin-4-one derivatives that were as potent as the antibiotic ciprofloxacin (B1669076) against E. coli. nih.gov
The following table presents the minimum inhibitory concentration (MIC) values for selected analogues against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazolo-thiazolin-4-one derivative 4a | E. coli | 0.45 | nih.gov |
| Pyrazolo-thiazolin-4-one derivative 5a | E. coli | 0.46 | nih.gov |
| Pyrazole containing thiophene-3-carboxylate derivative 7b | S. aureus | 0.22-0.25 | nih.gov |
| Pyrazole containing thiophene-3-carboxylate derivative 7b | B. subtilis | 0.22-0.25 | nih.gov |
Antifungal Efficacy Against Fungal Pathogens
The this compound scaffold has also yielded compounds with significant antifungal properties. These derivatives have been tested against various fungal pathogens, including Candida albicans, Aspergillus niger, and Aspergillus oryzae.
For instance, 2-hydrazinyl-thiazole derivatives have shown promising anti-Candida activity, with some exhibiting MIC values four times lower than the reference drug fluconazole (B54011) against C. albicans. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane's structural integrity. nih.gov Another study on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system reported very strong activity against clinical C. albicans isolates, with MICs ranging from 0.008 to 7.81 µg/mL. researchgate.net
The table below shows the antifungal activity of selected analogues.
| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | Reference |
| 2-Hydrazinyl-thiazole derivative 7a | Candida albicans | 3.9 | nih.gov |
| 2-Hydrazinyl-thiazole derivative 7b | Candida albicans | 3.9 | nih.gov |
| 2-Hydrazinyl-thiazole derivative 7c | Candida albicans | 3.9 | nih.gov |
| Thiazole derivative with cyclopropane system | Candida albicans | 0.008–7.81 | researchgate.net |
Antiviral Activities (In Vitro Studies)
The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents with unique mechanisms of action. Analogues of this compound have been identified as a promising area of research in the development of new therapeutics against viral infections, including the human immunodeficiency virus (HIV).
Efficacy Against Viral Replication (e.g., HIV-1, HIV-2)
In vitro studies have demonstrated that certain thiazole-pyrazole hybrids can effectively inhibit the replication of HIV-1 and HIV-2. For instance, a series of thiazole-pyrazoline hybrids has been shown to be active against both HIV-1 IIIB and HIV-2 ROD strains. One notable compound from this series exhibited an EC50 value of 0.45 µM against the HIV-1 IIIB strain and 1.35 µM against the HIV-2 ROD strain.
Furthermore, structurally related thiazole-pyrazolo[3,4-d]thiazol-5(6H)-imine hybrids have displayed significant activity against different strains of HIV-1. These findings underscore the potential of the pyrazolyl-thiazole scaffold as a foundation for the development of new anti-HIV agents. The mechanism of action for many of these compounds is believed to involve the inhibition of key viral enzymes, such as reverse transcriptase, which is crucial for the viral replication cycle.
| Compound Type | Virus Strain | Efficacy (EC₅₀) |
| Thiazole-pyrazoline hybrid | HIV-1 IIIB | 0.45 µM |
| HIV-2 ROD | 1.35 µM |
Anti-inflammatory Activities
Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of medicinal chemistry. Analogues of this compound have emerged as promising candidates in this therapeutic area.
Several studies have reported the synthesis and anti-inflammatory evaluation of various pyrazolyl-thiazole derivatives. For example, a series of 4-thiazolylpyrazolyl derivatives demonstrated significant anti-inflammatory effects in both carrageenan-induced rat paw edema and cotton pellet-induced granuloma assays. Notably, some of these compounds exhibited superior activity compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
The mechanism underlying the anti-inflammatory effects of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are of great interest as they are expected to have a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrazolyl-thiazole analogues have shown promising and selective COX-2 inhibitory activity in vitro. For instance, some 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives displayed potent inhibition of COX-2. nih.gov
| Compound Series | In Vivo Model | Activity Highlights | Proposed Mechanism of Action |
| 4-Thiazolylpyrazolyl derivatives | Carrageenan-induced rat paw edema | Some compounds more potent than indomethacin | COX-2 Inhibition |
| Pyrazolyl benzenesulfonamide-derived thiazolinyl derivatives | Cotton pellet granuloma | Surpassed activity of indomethacin | Selective COX-2 Inhibition |
| 2-(3-(Naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives | Not specified in provided context | Potent anti-inflammatory agents | COX-1/COX-2 Modulation |
Antitubercular Activities
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. The discovery of new antitubercular agents with novel modes of action is therefore a critical priority. The this compound scaffold has been investigated as a source of new lead compounds in the fight against TB.
Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv)
Various series of pyrazolyl-thiazole analogues have been synthesized and evaluated for their activity against M. tuberculosis. In one study, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives was prepared and tested against the H37Rv strain of M. tuberculosis. One of the compounds in this series demonstrated a promising minimum inhibitory concentration (MIC) of 1.6 µg/mL. nih.gov
Another study focused on a series of thiazolyl-pyrazole derivatives and their activity against dormant M. tuberculosis H37Ra and M. bovis BCG. Several of these compounds exhibited significant antimycobacterial activity, with MIC values ranging from 0.20 to 28.25 µg/mL. nih.gov These findings indicate that the pyrazolyl-thiazole core is a viable starting point for the development of potent antitubercular agents.
| Compound Series | M. tuberculosis Strain | Efficacy (MIC) |
| Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivative | H37Rv | 1.6 µg/mL |
| Thiazolyl-pyrazole derivatives | H37Ra, M. bovis BCG | 0.20 - 28.25 µg/mL |
Inhibition of Mycobacterial Enzymes (e.g., InhA, CYP121)
The mechanism of action of many antitubercular drugs involves the inhibition of essential mycobacterial enzymes. Two such enzymes that have been targeted by pyrazole-containing compounds are InhA and CYP121. InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycobacterial fatty acid synthesis pathway and is the primary target for the frontline drug isoniazid. CYP121, a cytochrome P450 enzyme, is essential for the viability of M. tuberculosis.
Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The this compound scaffold has been explored for its potential to yield compounds with significant antioxidant properties.
In vitro antioxidant activity of pyrazolyl-thiazole derivatives has been assessed using various standard assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydroxyl radical scavenging assay. In one study, a series of pyrazolyl–thiazole derivatives of thiophene (B33073) was synthesized and evaluated. rsc.orgnih.gov Several of these compounds demonstrated notable radical scavenging activity. rsc.orgnih.gov For instance, certain derivatives exhibited DPPH radical scavenging activity comparable to the standard antioxidant, ascorbic acid. nih.gov
Another study on new thiazole, pyridine, and pyrazole derivatives reported that one of the synthesized ligands displayed potent antioxidant activity in the DPPH assay. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, a property influenced by the electronic nature of the substituents on the heterocyclic rings.
| Compound Series | Antioxidant Assay | Activity Highlights |
| Pyrazolyl–thiazole derivatives of thiophene | DPPH radical scavenging | Some compounds showed significant activity |
| Hydroxyl radical scavenging | Notable scavenging activity observed | |
| New thiazole, pyridine, and pyrazole derivatives | DPPH radical scavenging | One ligand exhibited very good antioxidant activity |
| Triazole and pyrazole containing 2,4-disubstituted thiazole analogues | DPPH radical scavenging | Revealed remarkable activity compared to standard |
Other Biological Activities of Emerging Interest
While much research has centered on the kinase inhibitory and anti-inflammatory potential of pyrazolyl-thiazole compounds, recent studies have unveiled a broader pharmacological profile. These emerging activities highlight the scaffold's versatility and its potential to address a wider range of therapeutic challenges, including infectious diseases and neurological disorders.
Antiparasitic Properties
The this compound scaffold and its close isosteres, such as pyrazolyl-thiadiazoles and pyrazolyl-thiazolines, have shown significant promise as antiparasitic agents, particularly against protozoan parasites responsible for neglected tropical diseases like Chagas disease and leishmaniasis.
Research into pyrazole-thiazoline derivatives has identified compounds with potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.gov A study synthesized two new series of these derivatives and found that analogues 2c , 2e , and 2i were highly effective against the trypomastigote form of the parasite, with IC₅₀ values of 2.1 µM or less. nih.gov Notably, compound 2c also demonstrated superior potency against the intracellular amastigote form, which is crucial for treating the chronic phase of the disease. nih.gov Structure-activity relationship (SAR) analysis revealed that the inclusion of halogen substituents, such as chlorine and bromine, enhanced this trypanocidal activity. nih.gov
Similarly, pyrazole-thiadiazole hybrids have been evaluated for their efficacy against T. cruzi. In one study, derivative 1c , featuring a 2,4-dichloro substitution, was the most active against trypomastigotes (IC₅₀ = 21.71 µM), while derivative 2k (4-nitro substituted) was highly effective against intracellular amastigotes. nih.gov Another investigation of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives identified seven compounds with significant activity against the epimastigote forms of T. cruzi, with IC₅₀ values ranging from 6 µM to 44 µM. uni.lu
The antileishmanial potential of this class of compounds has also been explored. Pyrazole derivatives have been investigated for their inhibitory effects on Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov An initial screening of 29 compounds led to the identification of six molecules with greater than 50% growth inhibition at a 50 μM concentration. nih.gov Among these, compounds 4b , 4j , and 7d showed remarkable leishmanicidal potency, with IC₅₀ values between 5 and 13 μM. nih.gov Further studies on trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole (B1665364) hybrids demonstrated that compounds with bulky groups at the para position of the phenyl ring attached to the pyrazole core exhibited good activity against both Leishmania amazonensis and T. cruzi. sigmaaldrich.com
Table 1: Antiparasitic Activity of this compound Analogues
| Compound ID | Analogue Type | Target Organism | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| 2c | Pyrazole-thiazoline | Trypanosoma cruzi (trypomastigote) | IC₅₀ | ≤ 2.1 | nih.gov |
| 2c | Pyrazole-thiazoline | Trypanosoma cruzi (amastigote) | pIC₅₀ | 5.85 | nih.govnih.gov |
| 2e | Pyrazole-thiazoline | Trypanosoma cruzi (trypomastigote) | IC₅₀ | 0.4 - 2.1 | nih.gov |
| 2i | Pyrazole-thiazoline | Trypanosoma cruzi (trypomastigote) | IC₅₀ | 0.4 - 2.1 | nih.gov |
| 1c | Pyrazole-thiadiazole | Trypanosoma cruzi (trypomastigote) | IC₅₀ | 21.71 | nih.gov |
| PDAN 78 | Pyrazolyl-thiadiazole | Trypanosoma cruzi (trypomastigote) | - | Inhibited metabolic alteration | uni.lu |
| 4b | Pyrazole derivative | Leishmania donovani | IC₅₀ | 5 - 13 | nih.gov |
| 4j | Pyrazole derivative | Leishmania donovani | IC₅₀ | 5 - 13 | nih.gov |
| 7d | Pyrazole derivative | Leishmania donovani | IC₅₀ | 5 - 13 | nih.gov |
Molluscicidal and Schistosomicidal Effects
Schistosomiasis is a parasitic disease caused by Schistosoma flatworms, which use freshwater snails of the genus Biomphalaria as intermediate hosts. Controlling the snail population is a key strategy for preventing the spread of the disease. Recent research has highlighted the potential of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives as effective agents for this purpose. nih.govnih.govcusabio.com
In a screening of twenty synthetic compounds from this chemical family, one derivative, PDAN 52 , demonstrated significant molluscicidal activity against the snail Biomphalaria glabrata. nih.govnih.govcusabio.com At a concentration of 100 ppm, PDAN 52 caused 63% mortality in adult snails within 48 hours. nih.govnih.gov The compound was also highly effective against the embryonic stages of the snail, with a lethal concentration 50 (LC₅₀) value of 4 ppm after 48 hours of exposure. nih.govnih.govcusabio.com
Furthermore, PDAN 52 exhibited direct schistosomicidal activity, targeting the infective larval stage of the parasite, known as cercariae. The LC₅₀ value against Schistosoma mansoni cercariae was determined to be 68 ppm after 4 hours of treatment. nih.govnih.govcusabio.com An important aspect of its potential application is selectivity; PDAN 52 did not show significant toxicity against another non-target mollusk, Physella acuta, suggesting a degree of specificity for the Biomphalaria host. nih.govnih.gov These findings underscore the dual-action potential of this compound, targeting both the disease vector and the parasite itself. nih.gov
Table 2: Molluscicidal and Schistosomicidal Activity of PDAN 52
| Target | Activity Metric | Value (ppm) | Exposure Time | Source |
|---|---|---|---|---|
| B. glabrata (adult) | LC₅₀ | 79.3 | 96 h | nih.govcusabio.com |
| B. glabrata (embryo) | LC₅₀ | 20 | 24 h | nih.govnih.gov |
| B. glabrata (embryo) | LC₅₀ | 4 | 48 h | nih.govnih.govcusabio.com |
| S. mansoni (cercariae) | LC₅₀ | 68 | 4 h | nih.govnih.govcusabio.com |
Enzyme Inhibition Beyond Kinases (e.g., VHR Protein Tyrosine Phosphatase, Pin1, Carbonic Anhydrase IX and XII, α-amylase)
The inhibitory action of pyrazolyl-thiazole analogues extends to several enzyme families beyond the well-documented kinases.
Carbonic Anhydrase Inhibition Analogues based on a pyrazole benzenesulfonamide (B165840) structure have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are tumor-associated enzymes involved in regulating pH in the tumor microenvironment. nih.gov A series of novel 4-(pyrazolyl)benzenesulfonamide ureas (SH7a–t ) showed promising inhibitory activity, with Kᵢ values ranging from 15.9–67.6 nM for hCA IX and 16.7–65.7 nM for hCA XII. nih.gov Compound SH7s was particularly noteworthy, with a Kᵢ of 15.9 nM against hCA IX. nih.gov Another study on pyrazole-based benzene (B151609) sulfonamides (4a-4l ) identified compound 4j as a potent hCA IX inhibitor (IC₅₀ = 0.15 µM) and 4g as a strong hCA XII inhibitor (IC₅₀ = 0.12 µM). google.com
α-Amylase Inhibition A series of thiazole derivatives incorporating a pyrazole scaffold were designed as hybrid molecules and evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Several compounds displayed significant inhibitory activity. Notably, compound 16e was the most potent, with an IC₅₀ value of 7.74 µM, which is more than four times stronger than the reference drug acarbose (B1664774) (IC₅₀ = 31.46 µM). nih.gov Compounds 16c and 16b also showed strong inhibition with IC₅₀ values of 23.21 µM and 32.46 µM, respectively. nih.gov
While research has identified inhibitors for enzymes like VHR Protein Tyrosine Phosphatase and Pin1 from other chemical classes, literature specifically linking the this compound scaffold to the potent inhibition of these particular enzymes is not prominent in the reviewed sources.
Table 3: Inhibition of Non-Kinase Enzymes by Pyrazolyl-Thiazole Analogues
| Compound ID | Target Enzyme | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| SH7s | Carbonic Anhydrase IX | Kᵢ | 0.0159 | nih.gov |
| 4j | Carbonic Anhydrase IX | IC₅₀ | 0.15 | google.com |
| 4g | Carbonic Anhydrase XII | IC₅₀ | 0.12 | google.com |
| 16e | α-Amylase | IC₅₀ | 7.74 | nih.gov |
| 16c | α-Amylase | IC₅₀ | 23.21 | nih.gov |
| 16b | α-Amylase | IC₅₀ | 32.46 | nih.gov |
Receptor Antagonism (e.g., Corticotropin-Releasing Factor 1 (CRF₁) Receptor, GABAA Receptor, P2X₇ Receptor)
Analogues featuring the pyrazolyl-thiazole framework are also being investigated as antagonists for various cell surface and intracellular receptors, indicating their potential in modulating signaling pathways relevant to inflammation and neurological conditions.
P2X₇ Receptor Antagonism The P2X₇ receptor is a ligand-gated ion channel that plays a key role in inflammation, particularly in the activation of the inflammasome and the release of pro-inflammatory cytokines like IL-1β. nih.gov A series of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogues were synthesized and found to be potent P2X₇ receptor antagonists. nih.gov The compounds were evaluated for their ability to inhibit ATP-induced dye uptake and IL-1β release. Several derivatives, including 9b , 9c , 9f , and 11c , showed inhibitory effects in the nanomolar range. nih.gov Compound 9f was particularly potent, with an IC₅₀ of 16 nM for inhibiting dye uptake and 20 nM for blocking IL-1β release, suggesting these compounds have significant potential as novel anti-inflammatory agents. nih.gov
While pyrazole-containing heterocyclic systems have been explored as ligands for the Corticotropin-Releasing Factor 1 (CRF₁) and GABAₐ receptors, the current body of literature does not prominently feature antagonists based specifically on the this compound core structure for these targets. nih.govnih.gov
Table 4: P2X₇ Receptor Antagonist Activity of Pyrazolyl-Thiadiazole Analogues
| Compound ID | Assay | Activity Metric | Value (nM) | Source |
|---|---|---|---|---|
| 9b | Dye Uptake | IC₅₀ | 122 | nih.gov |
| 9b | IL-1β Release | IC₅₀ | 300 | nih.gov |
| 9c | Dye Uptake | IC₅₀ | 118 | nih.gov |
| 9c | IL-1β Release | IC₅₀ | 200 | nih.gov |
| 9f | Dye Uptake | IC₅₀ | 16 | nih.gov |
| 9f | IL-1β Release | IC₅₀ | 20 | nih.gov |
| 11c | Dye Uptake | IC₅₀ | 82 | nih.gov |
| 11c | IL-1β Release | IC₅₀ | 100 | nih.gov |
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional multi-step syntheses are being replaced by more efficient protocols that minimize waste, reduce reaction times, and avoid hazardous reagents.
Key advancements focus on:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically shorten reaction times and improve yields. For instance, ultrasound irradiation has been successfully used in the synthesis of pyrazole-4-carbonitrile derivatives, offering high efficiency in short durations.
Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules like pyrazolyl-thiazoles in a single step from three or more starting materials, enhancing atom economy and operational simplicity. mdpi.com
Eco-Friendly Catalysts and Solvents: There is a growing trend to replace traditional catalysts with greener alternatives. Recyclable biocatalysts, such as those derived from chitosan, have been employed for thiazole (B1198619) synthesis under ultrasonic irradiation. nih.gov Similarly, the use of environmentally benign solvents like water or ethanol (B145695) is becoming more common. researchgate.net One reported protocol describes an efficient synthesis of pyrazole-based hydrazineyl-thiazole derivatives using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol. researchgate.net
Solvent-Free Reactions: Grinding techniques, which involve reacting solids in the absence of a solvent, represent a significant step towards sustainable synthesis. One-pot synthesis of pyrazoline derivatives containing a thiazole moiety has been achieved using the solvent-drop grinding method with DABCO as an eco-friendly catalyst.
These innovative methods not only make the synthesis more environmentally friendly but also more cost-effective and scalable, which is crucial for the potential development of these compounds into therapeutic agents.
Advanced SAR Studies for Optimized Biological Profiles and Reduced Off-Target Effects
Structure-Activity Relationship (SAR) studies are fundamental to transforming a promising hit compound into a drug candidate. For this compound, future research will focus on systematic structural modifications to enhance potency against specific biological targets while minimizing off-target effects.
Initial SAR studies have provided valuable insights. For example, in a series of thiophene-containing pyrazolyl-thiazole derivatives, the presence of electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br) was found to significantly enhance antimicrobial activity. rsc.org This suggests that modulating the electronic properties of substituents is a key strategy for optimizing bioactivity.
Future SAR explorations will likely involve:
Systematic Substitution: Researchers will systematically alter substituents at various positions on both the pyrazole (B372694) and thiazole rings to map out the chemical space and identify key interactions with biological targets.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.
Stereochemistry: Investigating the role of stereoisomers will be crucial, as different enantiomers or diastereomers of a chiral compound often exhibit vastly different biological activities and toxicity profiles.
A comprehensive review of pyrazole-thiazole hybrids highlights that understanding the SAR is critical for developing more effective and target-specific candidates. nih.gov This detailed analysis helps in designing molecules with a higher therapeutic index, meaning they are more effective at lower doses with fewer side effects.
Integration of Advanced Computational Approaches in Rational Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their mechanisms of action. For the this compound scaffold, computational methods are being used to accelerate the development process.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study how pyrazolyl-thiazole derivatives interact with the active sites of enzymes like Dihydrofolate Reductase (DHFR), a target for antimicrobial agents. acs.org Such studies help explain the observed biological activities and guide the design of more potent inhibitors. rsc.orgnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the molecules, such as their frontier molecular orbitals (HOMO-LUMO) and energy gaps. researchgate.netrsc.org These properties are correlated with the molecule's reactivity and stability, providing a theoretical basis for the observed SAR. For instance, DFT studies have shown that the pyrazolyl and thiazole rings are often nearly coplanar, which may enhance π–π stacking interactions with biological targets. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of binding interactions over time. This can reveal subtle conformational changes and key interactions that are missed in static docking poses. researchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. acs.org This early-stage screening helps to identify compounds with favorable drug-like properties and flag those with potential liabilities, such as poor bioavailability or potential for causing adverse effects.
The synergy between experimental synthesis and computational modeling creates a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results validate and refine the computational models. researchgate.net
Exploration of New Therapeutic Targets and Disease Models (Non-Human)
The this compound scaffold has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govrsc.orgnih.gov Future research will aim to identify novel therapeutic targets for these compounds and validate their efficacy in relevant non-human disease models.
Current and emerging areas of investigation include:
Anticancer Activity: Derivatives have been tested against a variety of human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancers. nih.govacs.org Some compounds have shown potent cytotoxicity and have been investigated for their ability to inhibit key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) kinases and Cyclin-Dependent Kinases (CDKs). mdpi.com Future work will involve testing the most promising compounds in animal models of cancer.
Antimicrobial Targets: The scaffold has shown activity against a broad spectrum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus fumigatus). researchgate.netnih.gov Dihydrofolate reductase (DHFR) has been identified as a potential target for the antitubercular activity of some derivatives. acs.org
Anti-parasitic Potential: Novel pyrazole-thiazoline derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, using both in vitro assays and 3D spheroid models. nih.gov
Enzyme Inhibition: Beyond cancer and infectious diseases, these compounds are being explored as inhibitors for other important enzymes. For example, certain pyrazole-thiazole hybrids have been designed and studied as inhibitors of human carbonic anhydrase IX and XII, which are implicated in some cancers. acs.orgnih.gov
The use of diverse cell lines and, eventually, animal models is essential to understand the in vivo efficacy and pharmacokinetics of these compounds, paving the way for potential clinical applications.
Synergistic Effects of Hybrid Heterocyclic Systems in Polypharmacology
The concept of "one molecule, multiple targets," or polypharmacology, is a growing paradigm in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is an excellent example of a molecular hybridization strategy, where two known bioactive heterocyclic rings (pyrazole and thiazole) are combined into a single entity. nih.govnih.gov
This approach offers several potential advantages:
Synergistic Efficacy: Combining two pharmacophores can lead to a synergistic or additive effect, where the hybrid molecule is more potent than the individual components. nih.gov
Modulation of Multiple Pathways: A single hybrid compound might be able to interact with multiple biological targets involved in a disease process, potentially leading to greater therapeutic efficacy and a lower likelihood of developing drug resistance. nih.govmdpi.com
Researchers are actively exploring this strategy by synthesizing and evaluating various pyrazole-thiazole hybrids. nih.govresearchgate.net The goal is to create multifunctional molecules that can offer improved therapeutic outcomes by simultaneously modulating different targets, representing a sophisticated approach to treating complex multifactorial diseases. mdpi.comnih.gov
Q & A
Q. What synthetic methodologies are effective for preparing 2-(1H-pyrazol-4-yl)-1,3-thiazole and its derivatives?
The synthesis typically involves multi-step reactions, such as cyclocondensation of pyrazole precursors with thiazole-forming reagents. For example:
- Step 1 : React 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides under reflux in ethanol to form the thiazole core .
- Step 2 : Optimize regioselectivity using catalysts like CuI or Pd(PPh₃)₄ in DMF at 80°C for cross-coupling reactions to introduce pyrazole moieties .
- Validation : Confirm purity via elemental analysis (C, H, N, S) and spectroscopic methods (¹H/¹³C NMR, IR) .
Q. How can structural characterization of this compound derivatives be performed?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles .
- Spectroscopy : Assign peaks using ¹H NMR (e.g., pyrazole protons at δ 7.8–8.2 ppm) and IR (C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks via HRMS (ESI+) .
Q. What preliminary biological activities are associated with this compound?
Initial screening often focuses on:
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via MIC assays .
- Anti-inflammatory potential : Measure COX-2 inhibition using ELISA kits .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7) via MTT assays .
Advanced Research Questions
Q. How can synthetic routes be optimized for improved yield and scalability?
- One-pot synthesis : Combine pyrazole-thiazole precursors with phenacyl bromides in acetonitrile under microwave irradiation (100°C, 30 min) to reduce steps and increase yield (~85%) .
- Catalyst selection : Compare Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; Pd yields higher regioselectivity (90% vs. 75%) but requires inert conditions .
Q. How do structural modifications influence bioactivity?
Substitution patterns critically affect interactions:
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
Q. How can contradictory bioactivity data across studies be resolved?
- Experimental variables : Compare assay conditions (e.g., cell lines: HeLa vs. NIH/3T3; incubation time: 24h vs. 48h) .
- Solubility factors : Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
- Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) hydrolyzed in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
